N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride
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Overview
Description
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is an organic compound with the molecular formula C5H9ClN2O2. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a clear, colorless liquid that is highly reactive and used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride typically involves the reaction of dimethylamine with phosgene. This reaction can be carried out in a flow reactor at high temperatures (around 275°C) to achieve high yields. Alternatively, the reaction can be performed at a laboratory scale using diphosgene or triphosgene with an aqueous dimethylamine solution in a two-phase system of benzene-xylene and water, with sodium hydroxide as an acid scavenger .
Industrial Production Methods
Industrial production of this compound often involves the use of chlorodimethylamine, which is converted to the desired product using a palladium catalyst under pressure with carbon monoxide at room temperature. This method provides a high yield and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols.
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can form carbamates, while reaction with alcohols can form esters .
Scientific Research Applications
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceuticals and drug intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the carbonyl and chloride groups, which make the compound highly reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but lacks the ethanimidoyl group.
Ethanimidoyl chloride: Similar but does not contain the dimethylamino carbonyl group.
Uniqueness
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride is unique due to the presence of both the dimethylamino carbonyl and ethanimidoyl groups, which confer specific reactivity and properties that are not found in similar compounds .
Properties
IUPAC Name |
[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(6)7-10-5(9)8(2)3/h1-3H3/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLRUMMTQHZCDY-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)N(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)N(C)C)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127080-03-9 |
Source
|
Record name | Ethanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127080039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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